![molecular formula C17H16N2OS B2978492 2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1081126-57-9](/img/structure/B2978492.png)
2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole
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Description
“2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole” is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene . These derivatives have been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .
Scientific Research Applications
Angiotensin II Receptor Antagonistic Activities
- The synthesis and biological activity of benzimidazole derivatives bearing 1,3,4-oxadiazole rings have shown significant angiotensin II (AII) receptor antagonistic activities. These compounds, including 1,3,4-oxadiazole derivatives, demonstrated high affinity for the AT1 receptor and effectively inhibited the AII-induced pressor response (Kohara et al., 1996).
Anticonvulsant Agents
- A series of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles were investigated for anticonvulsant activities. They showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. The involvement of benzodiazepine receptors in these effects was established (Zarghi et al., 2008).
Anticancer Evaluation
- Compounds incorporating the 1,3,4-oxadiazole scaffold have been synthesized and evaluated for their anticancer activity. Several derivatives demonstrated potent activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Angiogenic Activity
- Novel benzophenone appended oxadiazole derivatives showed significant anti-inflammatory activity and inhibited the proliferation of endothelial cells, indicating their potential in treating inflammatory mediated anti-angiogenic disorders (Puttaswamy et al., 2018).
Corrosion Inhibition Properties
- 1,3,4-oxadiazole derivatives were found to be effective corrosion inhibitors for mild steel in acidic environments. They exhibit mixed-type inhibition behavior, suggesting their application in corrosion protection (Ammal et al., 2018).
Antimicrobial Activity
- Various derivatives of 1,3,4-oxadiazole, including those with benzothiazole and thiophene moieties, demonstrated potent antimicrobial activity against a range of pathogens, indicating their potential in developing new antimicrobial agents (Tien et al., 2016).
properties
IUPAC Name |
2-benzyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-6-12(7-3-1)10-16-18-19-17(20-16)14-11-21-15-9-5-4-8-13(14)15/h1-3,6-7,11H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDBICVRGOHYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C3=NN=C(O3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole |
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